molecular formula C34H63NO7 B12572358 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid CAS No. 192118-85-7

6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid

Cat. No.: B12572358
CAS No.: 192118-85-7
M. Wt: 597.9 g/mol
InChI Key: DZWJQQRAUZJHNM-PMERELPUSA-N
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Description

6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid is a complex organic compound with a unique structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the ester and amide bonds under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters and amides with long alkyl chains and similar functional groups. Examples include:

  • 6-aminohexanoic acid
  • 1,4-dioxobutane derivatives

Uniqueness

What sets 6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and applications not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

192118-85-7

Molecular Formula

C34H63NO7

Molecular Weight

597.9 g/mol

IUPAC Name

6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C34H63NO7/c1-3-5-7-9-11-13-15-17-19-23-27-41-33(39)29-30(35-31(36)25-21-22-26-32(37)38)34(40)42-28-24-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3,(H,35,36)(H,37,38)/t30-/m0/s1

InChI Key

DZWJQQRAUZJHNM-PMERELPUSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCC)NC(=O)CCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)NC(=O)CCCCC(=O)O

Origin of Product

United States

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